molecular formula C21H23N3O3S2 B2374699 N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683260-94-8

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2374699
CAS No.: 683260-94-8
M. Wt: 429.55
InChI Key: IDKZRBJBUSNJMM-QURGRASLSA-N
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Description

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions: The methyl group can be introduced at the 3-position of the benzothiazole ring through alkylation reactions.

    Sulfonylation: The sulfonyl group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base.

    Amide Formation: The final step involves the formation of the amide bond by reacting the sulfonylated benzothiazole with 3-methylpiperidine and a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Sulfonylbenzamides: Compounds with similar sulfonylbenzamide structures, such as sulfonylureas and sulfonamides.

Uniqueness

N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-15-6-5-13-24(14-15)29(26,27)17-11-9-16(10-12-17)20(25)22-21-23(2)18-7-3-4-8-19(18)28-21/h3-4,7-12,15H,5-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKZRBJBUSNJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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